molecular formula C11H14O3 B2821873 (1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol CAS No. 2271656-68-7

(1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol

Cat. No.: B2821873
CAS No.: 2271656-68-7
M. Wt: 194.23
InChI Key: DAYWSOUKJYXICQ-GHMZBOCLSA-N
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Description

(1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol: is an organic compound characterized by a cyclobutane ring substituted with a 3-methoxyphenoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the 3-Methoxyphenoxy Group: This step involves the reaction of the cyclobutane derivative with a 3-methoxyphenol under appropriate conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

(1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(3-hydroxyphenoxy)cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (1R,2R)-2-(4-methoxyphenoxy)cyclobutan-1-ol: Similar structure but with the methoxy group at the 4-position.

    (1R,2R)-2-(3-methoxyphenoxy)cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness

  • The presence of the methoxy group at the 3-position and the cyclobutane ring structure makes (1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol unique compared to its analogs. This unique structure may confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-8-3-2-4-9(7-8)14-11-6-5-10(11)12/h2-4,7,10-12H,5-6H2,1H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYWSOUKJYXICQ-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)O[C@@H]2CC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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